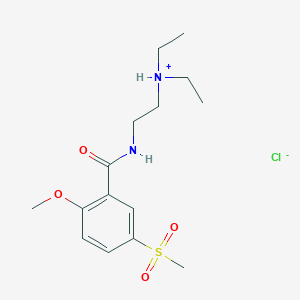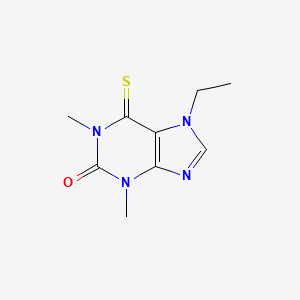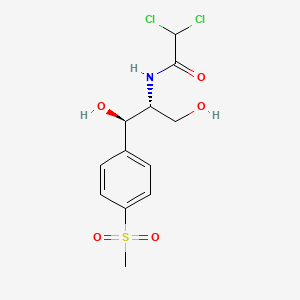
盐酸替普瑞德
描述
Tiapride hydrochloride is a substituted benzamide derivative known for its selective antagonistic effects on dopamine D2 and D3 receptors in the brain. It is primarily used to treat various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .
科学研究应用
Tiapride hydrochloride has a wide range of scientific research applications:
作用机制
Target of Action
Tiapride hydrochloride primarily targets the D2 and D3 dopamine receptors in the brain . These receptors play a crucial role in the regulation of various neurological and psychiatric functions.
Mode of Action
Tiapride hydrochloride acts as a selective antagonist for the D2 and D3 dopamine receptors . This means it binds to these receptors and blocks their activity, preventing dopamine from exerting its effects. This selective antagonism offers an advantage over other neuroleptic drugs, which bind a range of targets .
Biochemical Pathways
By blocking the D2 and D3 dopamine receptors, tiapride hydrochloride disrupts the normal functioning of dopamine-mediated pathways. This disruption can help alleviate symptoms associated with conditions like dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .
Pharmacokinetics
Tiapride hydrochloride has a bioavailability of approximately 75% when administered orally . It reaches peak concentration in the body within 1 hour of administration . The elimination half-life of tiapride hydrochloride is between 2.9 and 3.6 hours , and it is primarily excreted in the urine .
Result of Action
The blockade of D2 and D3 dopamine receptors by tiapride hydrochloride can lead to a variety of molecular and cellular effects. For instance, it can help regulate behavioral, sleep, and motor function disturbances . It also has a high degree of regional selectivity for limbic areas, showing more affinity for these areas than striatal areas .
Action Environment
The action, efficacy, and stability of tiapride hydrochloride can be influenced by various environmental factors. For example, the severity of alcohol withdrawal, a condition that tiapride hydrochloride can help treat, can be influenced by a variety of pharmacological and environmental factors .
生化分析
Biochemical Properties
Tiapride Hydrochloride selectively blocks D2 and D3 dopamine receptors in the brain . It interacts with these receptors, inhibiting the normal dopamine-mediated neurotransmission . The nature of these interactions is antagonistic, meaning that Tiapride Hydrochloride prevents dopamine from binding to these receptors and exerting its typical effects .
Cellular Effects
Tiapride Hydrochloride influences cell function by modulating dopamine-mediated cell signaling pathways . By blocking D2 and D3 dopamine receptors, it can alter gene expression and cellular metabolism associated with dopamine signaling . This can have a variety of effects on cells, depending on the specific cellular context and the role of dopamine signaling in those cells .
Molecular Mechanism
The mechanism of action of Tiapride Hydrochloride involves binding to D2 and D3 dopamine receptors, preventing dopamine from exerting its effects . This can lead to changes in gene expression and cellular metabolism, as these are often regulated by dopamine signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tiapride Hydrochloride can change over time. It has a half-life of 2.9–3.6 hours, and about 70% of it is excreted in the urine as unchanged Tiapride . This suggests that it is relatively stable in the body .
Dosage Effects in Animal Models
The effects of Tiapride Hydrochloride can vary with different dosages in animal models . Higher doses may have more pronounced effects, but could also lead to toxic or adverse effects . The specific effects would depend on the model organism and the specific experimental conditions .
Metabolic Pathways
Tiapride Hydrochloride is involved in dopamine signaling pathways . By blocking D2 and D3 dopamine receptors, it can affect the flux of these pathways and alter levels of metabolites . The specific effects would depend on the cellular context and the role of dopamine signaling in those cells .
Transport and Distribution
Tiapride Hydrochloride is likely transported and distributed within cells and tissues via the bloodstream . It may interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Tiapride Hydrochloride is likely to be in the extracellular space or within endosomes following endocytosis, as it binds to cell surface receptors . Its activity or function could be affected by its localization, as well as by any post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tiapride hydrochloride involves the reaction of 2-methoxy-5-methylsulfonylbenzoic acid with diethylamine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of tiapride hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) are employed for the determination and validation of tiapride hydrochloride in pharmaceutical formulations .
化学反应分析
Types of Reactions: Tiapride hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Substitution reactions involving the aromatic ring, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
Sulpiride: Another benzamide derivative with similar dopamine antagonist effects.
Amisulpride: Known for its high affinity for dopamine D2 and D3 receptors and used in the treatment of schizophrenia.
Comparison:
Tiapride Hydrochloride vs. Sulpiride: Both compounds are benzamide derivatives, but tiapride hydrochloride has a more selective action on dopamine D2 and D3 receptors, making it more suitable for treating specific disorders like dyskinesia and alcohol withdrawal syndrome.
Tiapride Hydrochloride vs. Amisulpride: While both compounds target dopamine receptors, tiapride hydrochloride has a moderate affinity, resulting in fewer side effects compared to amisulpride, which has a higher affinity and is primarily used for treating schizophrenia.
Tiapride hydrochloride stands out due to its selective action and minimal side effects, making it a valuable compound in the treatment of various neurological and psychiatric disorders.
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFDPNXIVHBTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045210 | |
| Record name | Tiapride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422896 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51012-33-0, 51012-32-9 | |
| Record name | Tiapride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiapride hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiapride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAPRIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[4-[3-[[6-(methanesulfonamido)quinolin-2-yl]methyl-methylamino]propoxy]phenyl]methanesulfonamide](/img/structure/B1682270.png)

